

Technical Guide: Spectroscopic Characterization of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

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Compound of Interest

Compound Name:	1-(4-Fluorophenyl)-2,2-dihydroxyethanone
CAS No.:	395-33-5; 447-43-8
Cat. No.:	B2900805

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Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of **1-(4-Fluorophenyl)-2,2-dihydroxyethanone** (CAS: 447-43-8), the stable hydrate form of 4-fluorophenylglyoxal. This compound serves as a critical intermediate in the synthesis of bioactive heterocycles, including imidazoles and quinoxalines, often utilized in kinase inhibitor development.

The core challenge in characterizing this molecule lies in its structural dynamism. In the presence of moisture or protic solvents, the highly electrophilic aldehyde of the parent glyoxal undergoes hydration to form a geminal diol (gem-diol). This guide delineates the specific NMR, IR, and MS signatures required to distinguish the hydrate from the anhydrous aldehyde, ensuring precise quality control in drug discovery workflows.

Part 1: Chemical Identity & Structural Dynamics

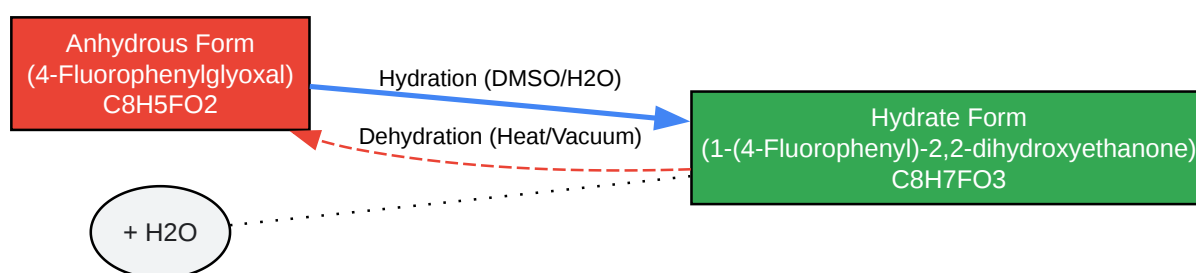
The compound exists in a solvent-dependent equilibrium. While the IUPAC name implies a ketone-hydrate structure, researchers must recognize that in non-polar solvents (e.g.,

) or under heat, the equilibrium may shift toward the anhydrous glyoxal.

Property	Data
IUPAC Name	1-(4-Fluorophenyl)-2,2-dihydroxyethanone
Common Name	4-Fluorophenylglyoxal hydrate
Molecular Formula	
Molecular Weight	170.14 g/mol
Key Functional Groups	Aryl Ketone, Geminal Diol (Hydrate), Aryl Fluoride

Structural Equilibrium Visualization

The following diagram illustrates the hydration-dehydration equilibrium that dictates the spectroscopic signals observed.



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Caption: Equilibrium shift between the reactive anhydrous aldehyde and the stable gem-diol hydrate.

Part 2: Spectroscopic Specifications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the gem-diol proton is the definitive marker for the hydrate. In DMSO-

, the hydrate is stabilized, whereas

may show broadening or partial dehydration.

H NMR Data (400 MHz, DMSO-

Proton Environment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
Aromatic (Ortho to C=O)	8.05 – 8.15	Multiplet (dd)	2H	,	Ar-H (2,6)
Aromatic (Ortho to F)	7.35 – 7.45	Multiplet (t)	2H	,	Ar-H (3,5)
Methine (Gem-diol)	5.50 – 5.70	Singlet (or d)	1H		
Hydroxyl (Gem-diol)	6.50 – 7.00	Broad Singlet	2H	-	

“

Technical Insight: The methine proton at

5.6 ppm is diagnostic. If the sample is anhydrous, this peak disappears, and an aldehyde proton signal appears at

9.6 ppm. The aromatic region shows a characteristic AA'BB' splitting pattern (pseudo-quartet) due to

F coupling.

C NMR Data (100 MHz, DMSO-

)

Carbon Environment	Shift (, ppm)	Splitting ()	Assignment
Ketone Carbonyl	192.5	Singlet	
Aryl C-F (Ips0)	165.8	Doublet ()	C-4 (Ar)
Aryl C-H (Ortho)	132.8	Doublet ()	C-2,6 (Ar)
Aryl C-Quat	130.1	Doublet ()	C-1 (Ar)
Aryl C-H (Meta)	116.2	Doublet ()	C-3,5 (Ar)
Gem-diol Carbon	90.5	Singlet	

F NMR Data (376 MHz, DMSO-

)

- Shift: -105.0 to -108.0 ppm (Multiplet)

- Reference:

(0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the hydroxyl group (hydrate) and the conjugated ketone.

Functional Group	Wavenumber ()	Intensity	Description
O-H Stretch	3200 – 3450	Broad, Medium	Gem-diol hydroxyls (H-bonded).
C=O Stretch	1680 – 1695	Strong, Sharp	Aryl ketone (shifted lower than alkyl ketones due to conjugation).
Ar C=C Stretch	1590 – 1605	Medium	Aromatic ring breathing.
C-F Stretch	1220 – 1240	Strong	Aryl-Fluorine bond stretch.
C-O Stretch	1050 – 1100	Medium	Alcohol C-O stretch from the gem-diol.

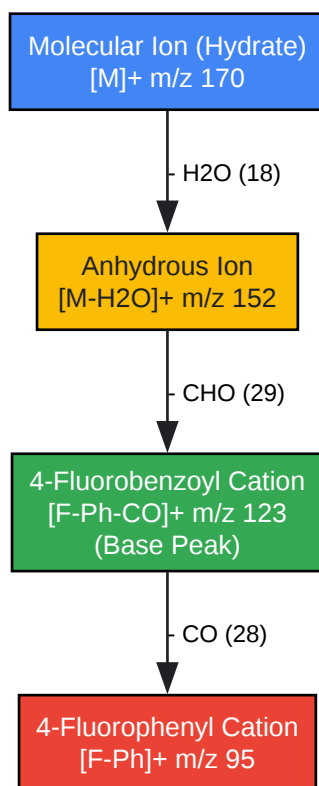
Mass Spectrometry (MS)

In Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion is often elusive because the hydrate readily loses water in the ion source.

- Molecular Ion (): 170 (Weak/Absent)
- Base Peak / Diagnostic Fragment: 123 (4-Fluorobenzoyl cation)

Fragmentation Pathway

The following diagram details the fragmentation logic used to validate the structure.



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Caption: MS fragmentation pathway showing the characteristic loss of water and CO to form the fluorobenzoyl cation.

Part 3: Experimental Protocols

Protocol 1: NMR Sample Preparation (Hydrate Stabilization)

To ensure the spectrum reflects the 2,2-dihydroxy species rather than a mixture:

- Solvent Choice: Use DMSO-

rather than

. DMSO hydrogen-bonds with the hydroxyls, stabilizing the gem-diol form and preventing dehydration.

- Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

- Acquisition: Run the spectrum immediately. If heating is required for solubility, keep the temperature below 40°C to avoid shifting the equilibrium toward the aldehyde.

Protocol 2: IR Sample Preparation (KBr Pellet)

- Method: Use the KBr pellet method or Nujol mull to minimize moisture absorption from the air, although the compound itself is a hydrate.
- Procedure: Grind 1-2 mg of the sample with 100 mg of dry KBr. Press into a transparent pellet.
- Validation: Ensure the O-H band is broad. A sharp peak at >1720 suggests the presence of the anhydrous aldehyde form (decomposition).

References

- PubChem. (2025).[1] **1-(4-Fluorophenyl)-2,2-dihydroxyethanone**. National Library of Medicine. Available at: [\[Link\]](#)
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Sources

- [1. 4-Fluorobenzohydrazide | C7H7FN2O | CID 9972 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. spectrabase.com \[spectrabase.com\]](https://www.spectrabase.com)
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